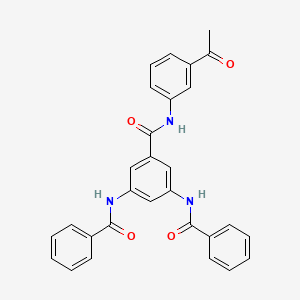![molecular formula C19H23N3O4S B3555791 N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B3555791.png)
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2,2-dimethylpropanamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor. It was first synthesized in Japan in the 1970s and has since been used for various medical applications. In
Mécanisme D'action
Nafamostat works by inhibiting the activity of serine proteases, which are enzymes that play a role in blood coagulation, inflammation, and tumor growth. Specifically, it inhibits the activity of thrombin, factor Xa, and trypsin.
Biochemical and Physiological Effects:
Nafamostat has been shown to have anticoagulant effects by inhibiting the activity of thrombin and factor Xa. It has also been shown to have anti-inflammatory effects by inhibiting the activity of trypsin and reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects by inhibiting the activity of serine proteases involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Nafamostat has several advantages for lab experiments. It is stable in solution and can be easily synthesized. It also has a low molecular weight, which allows it to penetrate cell membranes and reach intracellular targets. However, it has several limitations, including its non-specific inhibition of serine proteases and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of Nafamostat. One area of research is the development of more specific serine protease inhibitors that can target specific enzymes involved in disease processes. Another area of research is the use of Nafamostat in combination with other drugs to enhance its therapeutic effects. Finally, the potential use of Nafamostat in the treatment of COVID-19 is currently being investigated.
Applications De Recherche Scientifique
Nafamostat has been extensively studied for its potential medical applications. It has been shown to have anticoagulant, anti-inflammatory, and anti-tumor properties. It has also been used in the treatment of acute pancreatitis, disseminated intravascular coagulation, and sepsis.
Propriétés
IUPAC Name |
N-[3-[(4-acetamidophenyl)sulfonylamino]phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(23)20-14-8-10-17(11-9-14)27(25,26)22-16-7-5-6-15(12-16)21-18(24)19(2,3)4/h5-12,22H,1-4H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNJXNKOBHMDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3555715.png)
![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B3555721.png)



![2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3555739.png)
![4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate](/img/structure/B3555744.png)
![5-bromo-2-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3555747.png)
![2-[(3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3555762.png)
![methyl (4-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetate](/img/structure/B3555769.png)
![4-({2-[(3-fluorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3555777.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3555785.png)
![5-({[(2,6-dichlorobenzyl)thio]acetyl}amino)isophthalic acid](/img/structure/B3555790.png)
![[4-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3555798.png)